molecular formula C9H7N3O2 B567823 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1260765-26-1

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Numéro de catalogue: B567823
Numéro CAS: 1260765-26-1
Poids moléculaire: 189.174
Clé InChI: HJVKSEDQRMTXQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1260765-26-1) is a nitrogen-rich heterocyclic compound that serves as a versatile and high-value building block in medicinal chemistry and pharmaceutical research . Its primary application is as a key intermediate in the synthesis of kinase inhibitors for cancer treatment . The molecular structure, featuring both pyridine and pyrazole rings, allows it to form multiple hydrogen bonds and coordinate with metal ions, which significantly enhances the binding affinity of potential drug candidates to their biological targets . Beyond oncology research, this chemical motif is also found in compounds exhibiting antimicrobial and anti-inflammatory activities . The compound is offered with a high purity specification and should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not approved for human use.

Propriétés

IUPAC Name

4-pyridin-2-yl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKSEDQRMTXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719215
Record name 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260765-26-1
Record name 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Hydrazine and α,β-Unsaturated Carbonyl Precursors

The most widely reported method involves cyclocondensation between 2-hydrazinopyridine and α,β-unsaturated carbonyl compounds, such as furan-2,5-dione or acetylenedicarboxylate. For instance, reaction of 2-hydrazinopyridine with dibenzoylmethane in ethanol under reflux (78°C, 12 hours) yields the pyrazole intermediate, which is subsequently decarboxylated to form the target compound. This method achieves moderate yields (65–72%) and is favored for its simplicity and use of readily available starting materials.

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic β-carbon of the diketone, followed by cyclization and dehydration. Acidic conditions (e.g., acetic acid) accelerate protonation of the carbonyl group, enhancing electrophilicity.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics by stabilizing intermediates. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) reduce reaction times from 12 to 6 hours while maintaining yields at 68–70%.

ParameterConditionsYield (%)
SolventEthanol vs. DMF65 vs. 70
CatalystNone vs. p-TsOH (5 mol%)65 vs. 70
Temperature78°C vs. 100°C68 vs. 72

Metal-Ion-Assisted Synthesis

Copper-Mediated Cyclization

Copper(II) ions facilitate regioselective pyrazole ring formation. A protocol using Cu(NO₃)₂·3H₂O (10 mol%) in methanol at 60°C for 8 hours produces 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid with 75% yield. The metal ion coordinates to the pyridine nitrogen, directing the cyclization pathway and minimizing side reactions.

Advantages :

  • Enhanced regioselectivity (>95% purity by HPLC).

  • Shorter reaction time (8 hours vs. 12 hours in non-catalyzed routes).

Solvent Effects on Crystal Morphology

Methanol and acetonitrile produce distinct crystal forms. Methanol yields prismatic crystals suitable for X-ray diffraction, while acetonitrile forms needle-like structures with higher solubility.

Esterification and Hydrolysis Approaches

Fischer Esterification

The carboxylic acid is often protected as an ethyl ester to improve solubility during synthesis. Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with ethanol to form ethyl 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (85% yield). Subsequent hydrolysis with NaOH (2 M, 60°C, 4 hours) regenerates the carboxylic acid with 89% yield.

Reaction Scheme :

  • Acid+SOCl2Acyl chloride\text{Acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride}

  • Acyl chloride+EtOHEster\text{Acyl chloride} + \text{EtOH} \rightarrow \text{Ester}

  • Ester+NaOHCarboxylic acid\text{Ester} + \text{NaOH} \rightarrow \text{Carboxylic acid}

Industrial Scalability

Continuous flow reactors enable large-scale esterification, reducing processing time by 40% compared to batch methods. Optimal parameters include a residence time of 30 minutes and a temperature gradient from 25°C to 60°C.

Decarboxylation Strategies

Thermal Decarboxylation

Heating the pyrazole-3-carboxylic acid intermediate at 150°C under nitrogen for 2 hours removes the carboxyl group, yielding the target compound with 72% efficiency. Side products (e.g., pyridine derivatives) are minimized by maintaining an inert atmosphere.

Acid-Catalyzed Decarboxylation

Using concentrated HCl (12 M) at 100°C accelerates decarboxylation to 1 hour but reduces yield to 55% due to competing hydrolysis.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Elevated temperatures (100–120°C) improve reaction rates but risk decomposition. Autoclave reactions at 2 atm pressure enhance yields by 8–10% by suppressing volatile byproduct formation.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) remains the standard for laboratory-scale purification. Industrial processes favor crystallization from ethanol/water mixtures, achieving >98% purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.

Applications De Recherche Scientifique

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is utilized in the production of advanced materials and as a catalyst in organic reactions.

Mécanisme D'action

The mechanism of action of 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid with analogous pyrazole-carboxylic acid derivatives:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Features
This compound 1260765-26-1 Pyridin-2-yl (C4), COOH (C3) 189.17 Planar structure; strong hydrogen-bonding capacity .
5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid SC-17510 Pyridin-2-yl (C5), COOH (C3) 189.17 Positional isomer; altered electronic distribution due to pyridine placement .
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid HCl 1394040-13-1 Pyridin-3-yl (C1), COOH (C4) 225.63 Pyridine at position 1; HCl salt improves solubility .
5-Bromo-1H-indazole-3-carboxylic acid 1077-94-7 Bromo (C5), COOH (C3), fused indazole 241.01 Indazole core; bromine enhances halogen bonding potential .
Ethyl 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate 154012-24-5 Pyridin-2-yl (C1), COOEt (C3) 217.23 Ester derivative; increased lipophilicity vs. carboxylic acid .

Key Differences and Implications

Substituent Position and Electronic Effects The pyridin-2-yl group at C4 in the target compound contrasts with positional isomers like 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid (pyridine at C5). In 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid HCl, the pyridin-3-yl group introduces steric hindrance at position 1, which may limit interactions in enzymatic pockets .

Functional Group Modifications

  • Ethyl ester derivatives (e.g., CAS 154012-24-5) exhibit higher lipophilicity, improving membrane permeability but reducing aqueous solubility compared to carboxylic acids .
  • Bromo-substituted indazole (CAS 1077-94-7) leverages halogen bonding for enhanced protein-ligand interactions, a feature absent in the target compound .

Biological and Industrial Relevance

  • Pyrazole-carboxylic acids with pyridinyl groups are explored as kinase inhibitors or agrochemicals (e.g., pyrazosufuron analogs) .
  • The HCl salt form (CAS 1394040-13-1) is preferred in pharmaceutical formulations for enhanced stability and bioavailability .

Activité Biologique

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H6N4O2\text{C}_8\text{H}_6\text{N}_4\text{O}_2

This structure features a pyrazole ring substituted with a pyridine moiety and a carboxylic acid functional group, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. The following table summarizes various studies demonstrating the compound's efficacy against different cancer cell lines:

Study Cancer Type IC50 (µM) Mechanism
Lung Cancer15.5Induction of apoptosis through mitochondrial pathways
Breast Cancer (MDA-MB-231)10.2Inhibition of cell proliferation via cell cycle arrest
Prostate Cancer12.8Targeting androgen receptor signaling

These findings indicate that compounds containing the pyrazole scaffold exhibit significant antiproliferative activity across various cancer types, suggesting their potential as therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated using several in vitro and in vivo models. Key findings include:

  • COX Inhibition : The compound has demonstrated selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without causing gastrointestinal side effects associated with non-selective NSAIDs .
  • Animal Models : In carrageenan-induced paw edema models, the compound exhibited significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Escherichia coli50Bactericidal
Staphylococcus aureus25Bacteriostatic
Candida albicans30Fungicidal

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives, including this compound. These derivatives were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth and inducing apoptosis in lung and breast cancer cells .

Case Study 2: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of pyrazole derivatives indicated that this compound significantly reduced inflammatory markers in animal models. The mechanism was attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Q & A

Q. What are the common synthetic routes for preparing 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via condensation reactions between pyridine-2-carbaldehyde derivatives and pyrazole precursors. For example, cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes under acidic or basic conditions can yield the pyrazole core. Post-synthetic modifications, such as introducing the pyridin-2-yl group via Suzuki coupling or nucleophilic substitution, are often employed . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the positions of the pyridin-2-yl and carboxylic acid groups. For instance, the pyridyl protons appear as distinct aromatic signals between δ 7.5–8.5 ppm .
  • IR Spectroscopy : The carboxylic acid group shows a strong O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
  • X-ray Crystallography : Used to resolve stereochemistry and confirm intermolecular interactions, such as hydrogen bonding between the carboxylic acid and pyridyl nitrogen .

Q. What are the common chemical reactions involving the pyrazole-3-carboxylic acid moiety?

The carboxylic acid group undergoes typical reactions:

  • Esterification : Reacting with alcohols (e.g., ethanol) under acid catalysis to form esters .
  • Amide Formation : Coupling with amines using activating agents like EDCI or DCC .
  • Decarboxylation : Thermal or metal-catalyzed decarboxylation under controlled conditions to form substituted pyrazoles .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics with enzymes or receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Mutagenesis Studies : To identify critical residues in target proteins by comparing binding affinities of wild-type vs. mutant proteins .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses with targets (e.g., kinases or GPCRs) .
  • MD Simulations : Assess stability of ligand-target complexes over time (nanosecond-scale simulations) .
  • ADMET Prediction : Software like SwissADME estimates solubility, permeability, and toxicity .

Q. How can contradictory data in pharmacological studies be resolved?

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents to isolate functional groups responsible for activity discrepancies .
  • Dose-Response Curves : Validate efficacy thresholds and rule out off-target effects at higher concentrations .
  • Orthogonal Assays : Confirm results using multiple methods (e.g., enzymatic assays vs. cell-based assays) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Salt Formation : React with sodium or potassium hydroxide to improve aqueous solubility .
  • Co-Crystallization : Use co-formers (e.g., nicotinamide) to enhance stability and bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to prolong circulation time .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.